

Application Note: Orthogonal Solid Phase Peptide Synthesis with Fmoc-Hyp(All)-OH

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Compound of Interest

Compound Name: (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline
Cat. No.: B8178221

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Introduction & Scope

This technical guide details the protocol for utilizing Fmoc-L-4-trans-hydroxyproline allyl ether (Fmoc-Hyp(All)-OH) in Solid Phase Peptide Synthesis (SPPS).[1]

The incorporation of Fmoc-Hyp(All)-OH is a strategic choice for synthesizing complex peptide architectures.[1] Unlike standard side-chain protecting groups (e.g., tBu, Trt) that are removed during acidic cleavage, the Allyl (All) group is orthogonal.[2] It remains stable during Fmoc removal (piperidine) and final cleavage (TFA), but can be selectively removed on-resin using Palladium(0) catalysis.[1][2]

Key Applications:

- Cyclic Peptides: Creating lactone bridges between the Hyp hydroxyl and a C-terminal acid or side-chain carboxyl.[1]
- Glycopeptides: Exposing the hydroxyl group for on-resin glycosylation.[1]
- Stapled Peptides: Facilitating ether-based hydrocarbon stapling.[1]

Chemical Basis & Strategic Planning

Reagent Profile

- Chemical Name: N- α -Fmoc-O-allyl-L-trans-4-hydroxyproline[1]
- Formula:
- Molecular Weight: ~393.4 g/mol [1]
- Functionality: The secondary amine is Fmoc-protected; the hydroxyl is protected as an allyl ether.

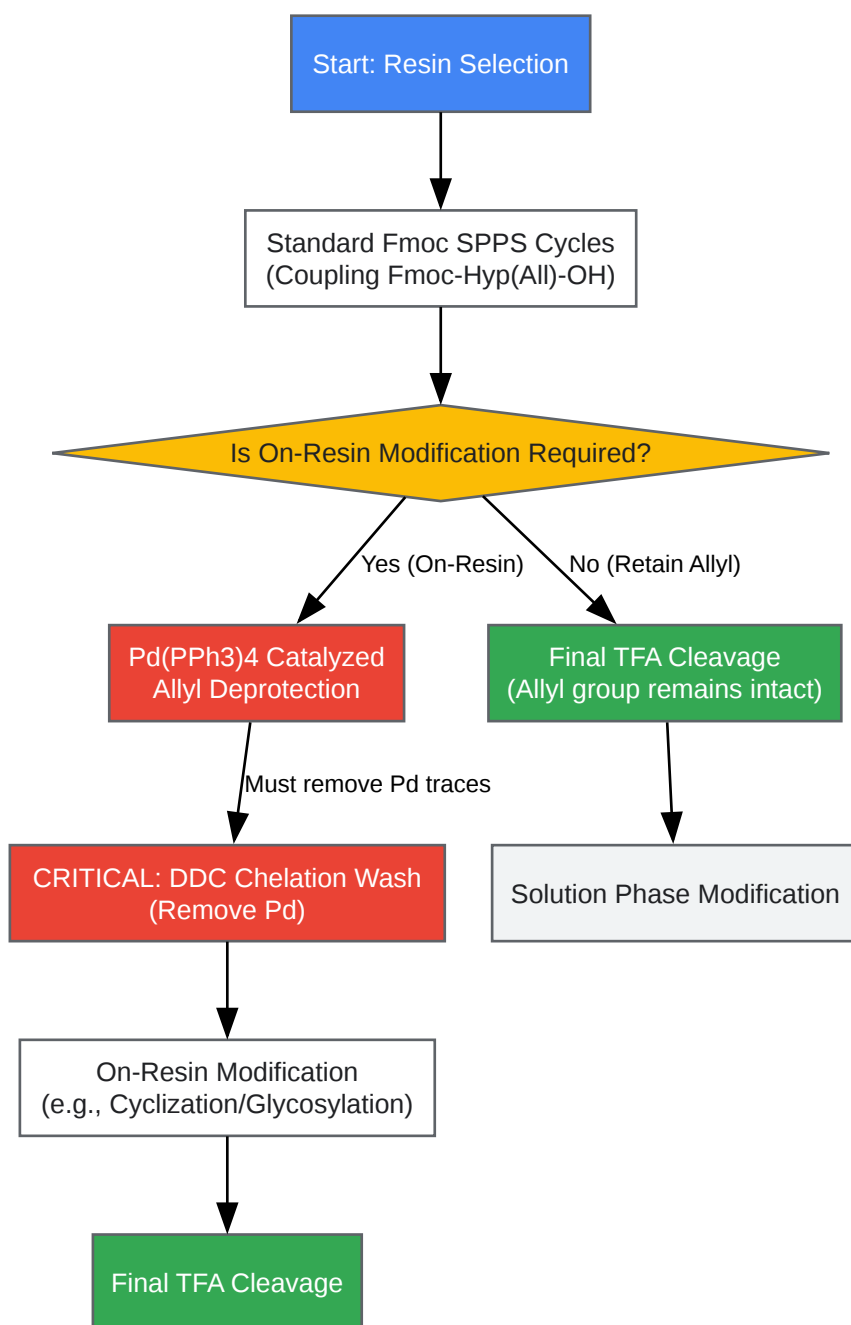
The Orthogonality Principle

The success of this protocol relies on the Tsuji-Trost reaction. While the peptide chain is built using base-labile Fmoc chemistry, the allyl ether is cleaved only by a Pd(0) catalyst in the presence of a nucleophilic scavenger.

Critical Consideration: The allyl ether linkage in Hyp(All) is chemically more robust than the allyl ester found in Glu/Asp(OAll). However, the deprotection conditions are identical.

Experimental Workflow (Visualization)

The following diagram outlines the critical decision pathways and process flow for using Fmoc-Hyp(All)-OH.



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Caption: Workflow for Fmoc-Hyp(All)-OH usage. The red pathway denotes the specific orthogonal deprotection steps required for on-resin modification.

Detailed Protocol

Phase 1: Coupling Fmoc-Hyp(All)-OH

Fmoc-Hyp(All)-OH couples with standard kinetics similar to Proline.[1] However, due to the steric bulk of the allyl group and the secondary amine, potent coupling reagents are recommended.

Reagents:

- Activator: HATU or DIC/Oxyma Pure.[1]
- Base: DIEA (Diisopropylethylamine) or Collidine.[1]
- Solvent: DMF (N,N-Dimethylformamide).[1]

Procedure:

- Swell Resin: DCM (20 min), then DMF wash (3x).
- Activation: Dissolve Fmoc-Hyp(All)-OH (4 eq) and HATU (3.9 eq) in DMF. Add DIEA (8 eq). [1]
 - Note: Pre-activate for only 30-60 seconds to avoid racemization.[1]
- Coupling: Add mixture to resin. Agitate for 60–90 minutes at Room Temperature (RT).
- Monitoring: Standard Kaiser test is not effective for secondary amines (Pro/Hyp).[1] Use the Chloranil Test or Isatin Test.
 - Blue beads = Free secondary amine (Incomplete coupling).[1]
 - Colorless beads = Complete coupling.[1]

Phase 2: Orthogonal Allyl Deprotection (The Critical Step)

This step removes the allyl group to expose the hydroxyl moiety while the peptide remains attached to the resin.

Safety Note: Palladium catalysts are air-sensitive.[1] Oxygen will deactivate the catalyst. All solvents must be degassed.

Materials Table:

Component	Reagent	Equivalents	Role
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| Catalyst | [ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

(Tetrakis) | 0.1 – 0.5 eq | Cleaves Allyl ether | | Scavenger | Phenylsilane (

) | 10 – 20 eq | Hydride donor/Allyl scavenger | | Solvent | Dry DCM (Dichloromethane) | N/A | Solvent (swells resin well) | | Wash | Sodium Diethyldithiocarbamate (DDC) | 0.02 M in DMF | Mandatory Pd Chelator |

Step-by-Step Deprotection:

- Preparation:
 - Wash resin with dry DCM (3x) to remove DMF traces (Pd is more active in DCM).[\[1\]](#)
 - Degas DCM by bubbling Argon/Nitrogen for 10 mins.
- Reaction Setup:
 - Weigh [ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">](#)
in a glovebox or minimal light (light sensitive).
 - Dissolve Catalyst and Phenylsilane in degassed DCM.
 - Add solution to the resin vessel under inert gas flow.[\[3\]](#)
- Incubation:
 - Agitate gently for 30–45 minutes in the dark.
 - Drain and repeat the process with fresh catalyst solution for a second 30-minute cycle.
- The "Black Bead" Phenomenon:

- After draining, the resin may look grey or brown due to trapped Palladium. This must be removed.
- Palladium Removal (DDC Wash):
 - Wash resin with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF.[1]
 - Agitate for 10 minutes. Repeat 3–4 times until the wash solution is no longer colored (DDC-Pd complexes are yellow/orange).[1]
 - Why? Residual Pd will poison subsequent coupling reactions and catalyze unwanted side reactions during cleavage.

Phase 3: On-Resin Modification (Example: Lactonization)

Once the hydroxyl is exposed, you may proceed with modification.[1] For example, forming a lactone with a side-chain carboxyl (e.g., Asp/Glu).[1]

- Deprotect Partner: Selectively remove the protecting group of the reaction partner (e.g., O-Allyl on Glu) if performing a head-to-side-chain cyclization.[1]
- Esterification:
 - Use DIC (3 eq) and DMAP (0.1 eq) in DCM/DMF.[1]
 - Note: Ester formation on the secondary hydroxyl of Hyp is slower than amide bond formation. Allow 4–12 hours.
 - Repeat: Double coupling is highly recommended.[1]

Phase 4: Cleavage & Analysis

Standard TFA cleavage is used. The Hyp(All) ether (if left intact) is stable to TFA. If deprotected, the free Hyp-OH is also stable.[1]

Cocktail: TFA (95%), TIS (2.5%), `ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">`

(2.5%). Time: 2–3 hours. Precipitation: Cold Diethyl Ether.[4]

Troubleshooting Matrix

Problem	Probable Cause	Corrective Action
Incomplete Allyl Removal	Oxidized Catalyst (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">)	Use fresh . . Ensure strict Argon atmosphere. Use + generated in situ if Tetrakis is old.
Peptide is Brown/Grey	Residual Palladium	Increase DDC washes (0.02 M in DMF).[1] Alternatively, wash with 1% DIEA/DMF followed by 1% Sodium Diethyldithiocarbamate.
Low Yield in Next Coupling	Pd Poisoning	See above. Residual Pd complexes with the free amine, preventing acylation.
Incomplete Hyp Coupling	Steric Hindrance	Switch to HATU/HOAt. Increase temperature to 50°C (microwave assisted) for 10 mins.

References

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